N'-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide
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Overview
Description
N’-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various microorganisms.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to form stable complexes with metal ions and interact with biological targets.
Properties
Molecular Formula |
C14H9BrCl2N2O |
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Molecular Weight |
372.0 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H9BrCl2N2O/c15-10-3-1-9(2-4-10)8-18-19-14(20)12-6-5-11(16)7-13(12)17/h1-8H,(H,19,20)/b18-8+ |
InChI Key |
POARPODQXQQERA-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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